molecular formula C12H20O B14433092 Dodec-11-YN-5-one CAS No. 79681-49-5

Dodec-11-YN-5-one

Katalognummer: B14433092
CAS-Nummer: 79681-49-5
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: QBSJPGBPSBSYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodec-11-YN-5-one is an organic compound with the molecular formula C12H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodec-11-YN-5-one can be synthesized through various methods. One common approach involves the reaction of dodec-11-yn-1-ol with an oxidizing agent to form the corresponding ketone. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Dodec-11-YN-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dodec-11-YN-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dodec-11-YN-5-one involves its interaction with specific molecular targets. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodec-11-YN-5-one is unique due to the position of its triple bond and ketone group, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

79681-49-5

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

dodec-11-yn-5-one

InChI

InChI=1S/C12H20O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h1H,4-11H2,2H3

InChI-Schlüssel

QBSJPGBPSBSYLD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)CCCCCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.